![molecular formula C12H19NO4 B1242325 (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1242325.png)
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PS-519 is a beta-lactone proteasome inhibitor derived from lactacystin. It has a role as a proteasome inhibitor. It is a beta-lactone and a lactam. It derives from a lactacystin.
Applications De Recherche Scientifique
Proteasome Regulation
This compound, also known as Marizomib, has been studied for its role in proteasome regulation. It exhibits prolonged inhibition, attenuated efflux, and greater cytotoxicity compared to its reversible analogs in multiple myeloma and prostate adenocarcinoma cells. Marizomib's irreversible binding to the proteasome is responsible for its slower efflux and longer duration of action, distinguishing it from other compounds (Obaidat et al., 2011).
Antitumor Activity
A series of 4-oxa-1-azabicyclo[3.2.0] heptan-7-one derivatives, related to the compound , demonstrated notable antitumor activity. Some derivatives showed strong cytotoxicity against specific cell lines, suggesting potential utility in cancer treatment (Singh & Micetich, 2003).
Aromatase Inhibitory Activity
Compounds structurally related to (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione have been studied for their inhibitory activity on human placental aromatase, an enzyme critical in the conversion of androgens to estrogens. This activity suggests potential therapeutic applications in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
β-Lactamase Inhibition
Research on derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, closely related to the compound , has shown promise in the development of novel β-lactamase inhibitors. These inhibitors could be crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).
Carbapenem Synthesis
Studies have explored the enantioselective synthesis of azabicyclo[2.2.0] hexane derivatives, which are key building blocks for carbapenems, a class of antibiotics. This research aids in the development of new antibiotics to address emerging resistant bacterial strains (Sato et al., 1986).
Enantiospecific Synthesis
The enantioselective synthesis of azabicyclo[2.2.1] heptane derivatives from readily available materials is another area of focus. Such synthesis methods are important for creating specific chiral compounds used in various pharmaceutical applications (Houghton et al., 1993).
Propriétés
Nom du produit |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1 |
Clé InChI |
KMXHEXRPYSXLRN-JDVQERKKSA-N |
SMILES isomérique |
CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O |
SMILES canonique |
CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Synonymes |
MLN-519 PS 519 PS-519 PS519 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



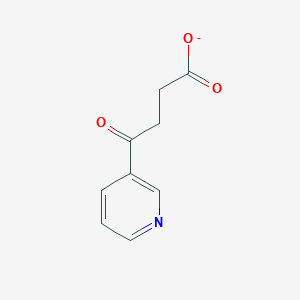
![2-(1-Adamantyl)-4-chloro-5-[(4-fluorophenyl)methylamino]-3-pyridazinone](/img/structure/B1242246.png)
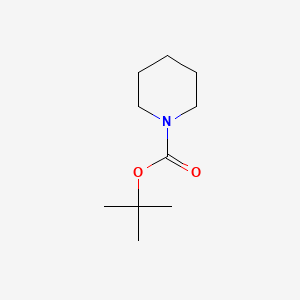

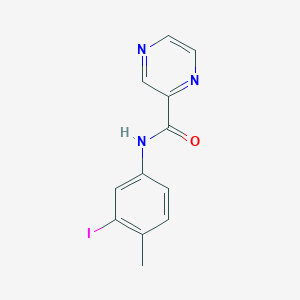
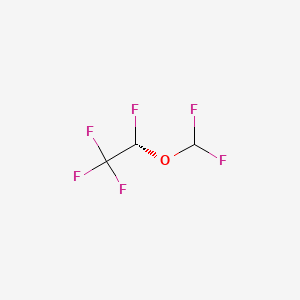


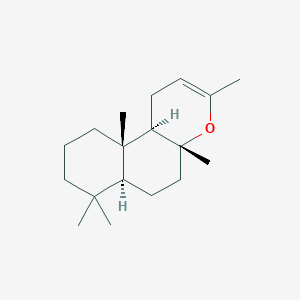
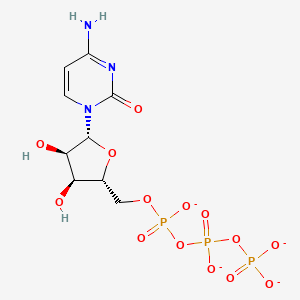
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1242271.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)
